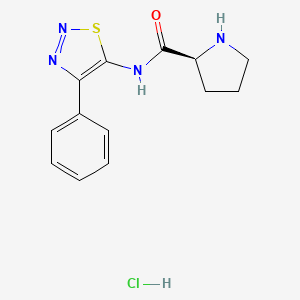
1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene, also known as Bromodifluoromethylbenzene, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is insoluble in water and has a molecular weight of 215.07 g/mol. In
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene is not fully understood. However, it is believed to act as a nucleophile in certain reactions, such as the Suzuki-Miyaura cross-coupling reaction. It is also believed to have a role in the inhibition of certain enzymes, such as the histone deacetylase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. It has also been shown to have antitumor properties, which make it a potential candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene in lab experiments is its unique chemical properties. It is a versatile starting material for the synthesis of other chemical compounds, and it has been shown to have a range of biochemical and physiological effects. However, one of the limitations of using this chemical compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety measures should be taken when handling it.
Direcciones Futuras
There are several future directions for the study of 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene. One potential direction is the development of new drugs and pharmaceuticals based on its unique chemical properties. Another potential direction is the exploration of its role in the inhibition of enzymes, such as the histone deacetylase enzyme. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the field of chemistry and medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used as a starting material for the synthesis of other chemical compounds, and it has been shown to have a range of biochemical and physiological effects. While there are advantages to using this chemical compound in lab experiments, proper safety measures should be taken due to its toxicity. Overall, the study of this compound has the potential to lead to the development of new drugs and pharmaceuticals, as well as a better understanding of its role in chemistry and medicine.
Métodos De Síntesis
The synthesis of 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene involves the reaction of 1,4-difluoro-2,5-dimethylbenzene with bromine in the presence of a catalyst such as aluminum bromide. The reaction takes place at a temperature range of 0-5°C, and the resulting product is purified through distillation.
Aplicaciones Científicas De Investigación
1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other chemical compounds, such as difluoromethylated arenes and heteroarenes. It has also been used in the development of new drugs and pharmaceuticals due to its unique chemical properties.
Propiedades
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBARLADSSYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
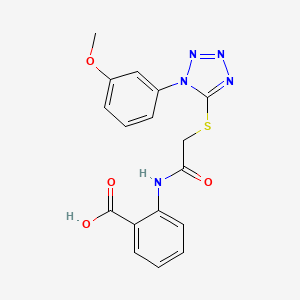
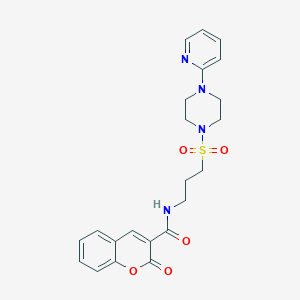
![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
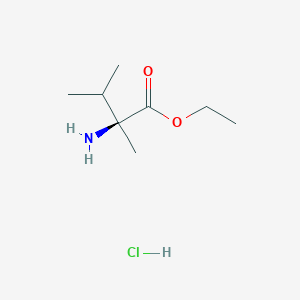
![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)
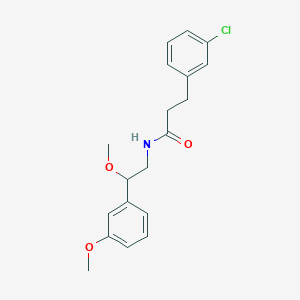
![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)
![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)
![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2760859.png)
![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)
